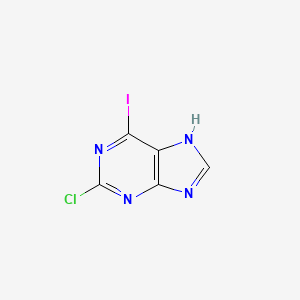

2-Chloro-6-iodo-9H-purine

Description

Significance of Purine (B94841) Derivatives in Synthetic Organic Chemistry

Purines, heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to life itself as key components of DNA and RNA. wikipedia.org This inherent biological relevance has made purine derivatives a cornerstone of medicinal chemistry and drug discovery. rsc.orgresearchgate.net Synthetic chemists have long been captivated by the purine scaffold, recognizing its potential as a "privileged structure" capable of interacting with a wide range of biological targets. researchgate.net The modification of the purine core through various chemical reactions allows for the creation of a diverse library of molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. rsc.orgresearchgate.netrsc.org

Overview of Dihalogenated Purine Building Blocks

The introduction of halogen atoms onto the purine ring significantly enhances its utility as a synthetic building block. tcichemicals.com Halogenated purines, particularly dihalogenated derivatives, serve as versatile intermediates for the synthesis of more complex substituted purines. researchgate.netresearchgate.net The two halogen atoms, often at the 2 and 6 positions, exhibit differential reactivity, allowing for selective functionalization. researchgate.net This differential reactivity is a key feature that synthetic chemists exploit to introduce various substituents in a controlled and stepwise manner. The nature of the halogen atom (e.g., fluorine, chlorine, bromine, iodine) also influences the reactivity of the C-X bond, with the C-I bond generally being more reactive than the C-Cl bond due to its lower bond enthalpy. doubtnut.comvedantu.comthestudentroom.co.uk

Research Trajectory of 2-Chloro-6-iodo-9H-purine within Purine Chemistry

Within the family of dihalogenated purines, this compound has emerged as a particularly valuable research tool. researchgate.net Its structure, featuring a chlorine atom at the 2-position and an iodine atom at the 6-position, provides two distinct reaction sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective displacement of the iodine atom, leaving the chlorine atom available for subsequent transformations. researchgate.netthestudentroom.co.uk This has made this compound a key starting material for the synthesis of a variety of 2,6-disubstituted purine derivatives with potential applications in medicinal chemistry, such as adenosine (B11128) receptor ligands. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 18552-88-0 |

| Molecular Formula | C₅H₂ClIN₄ |

| Molecular Weight | 280.45 g/mol |

| Appearance | Solid |

| InChI Key | LTDVDSQMYOWJEV-UHFFFAOYSA-N |

Detailed Research Findings

A significant body of research has been dedicated to the synthesis and application of this compound. An efficient synthesis of this compound starting from hypoxanthine (B114508) has been reported. researchgate.netresearchgate.netresearchgate.net This multi-step process involves the protection of the N9 position, followed by a regiospecific lithiation and quenching sequence to introduce the iodine at the 2-position, and finally deprotection to yield the target molecule. researchgate.netresearchgate.netresearchgate.net

The utility of this compound as a synthetic intermediate is well-documented. For instance, it has been used in the synthesis of adenosine receptor ligands. The selective substitution of the iodine at the 6-position allows for the introduction of various functional groups, leading to the preparation of compounds with potential therapeutic value. Furthermore, palladium-mediated cross-coupling reactions, such as the Negishi coupling, have been employed to introduce trifluoromethyl groups at the C6 position, demonstrating the versatility of this building block in accessing novel purine derivatives.

The differential reactivity of the C-Cl and C-I bonds is a crucial aspect of the chemistry of this compound. The C-I bond is weaker and more easily cleaved than the C-Cl bond, making the 6-position more susceptible to nucleophilic attack. doubtnut.comvedantu.comthestudentroom.co.uk This allows for selective functionalization at the 6-position while retaining the chlorine at the 2-position for further synthetic manipulations. This stepwise functionalization is a powerful strategy for building molecular complexity.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRLJEBMLJCCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Iodo 9h Purine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary pathway for the functionalization of 2-chloro-6-iodo-9H-purine. The differing electronegativity and bond strengths of the chlorine and iodine substituents at the C-2 and C-6 positions, respectively, allow for selective reactions with a variety of nucleophiles.

Relative Reactivity of Halogen Substituents at C-2 and C-6

The C-6 position of the purine (B94841) ring is generally more susceptible to nucleophilic attack than the C-2 position. wur.nl This is attributed to the electronic properties of the purine ring system. Consequently, the iodine atom at the C-6 position is more readily displaced than the chlorine atom at the C-2 position in nucleophilic aromatic substitution (SNAr) reactions.

However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain amines, the order of reactivity can be F > Br > Cl > I, while with others, particularly weakly basic arylamines, the order can be I > Br > Cl > F. acs.org The addition of an acid can also alter this reactivity order. acs.org

Selective Displacement of Halogens with Various Nucleophiles, including Amines

The differential reactivity of the C-2 and C-6 halogens allows for the selective introduction of various functional groups. The more reactive C-6 iodo group can be selectively displaced by nucleophiles, leaving the C-2 chloro group intact. This has been demonstrated in reactions with amines, where amination occurs preferentially at the C-6 position. nih.gov For example, microwave-assisted amination of 6-chloropurine (B14466) derivatives has proven to be an efficient method for synthesizing acyclic nucleoside analogues. nih.gov

This selectivity is crucial for the stepwise synthesis of polysubstituted purine derivatives. By carefully choosing the nucleophile and reaction conditions, it is possible to control which halogen is displaced, enabling the synthesis of a wide array of purine-based compounds with diverse functionalities. nih.gov

Organometallic Reactions and Metalation Strategies

Organometallic chemistry provides powerful tools for the functionalization of this compound, offering alternative pathways to nucleophilic substitution. Halogen-metal exchange and directed metalation reactions allow for the introduction of substituents at specific positions on the purine ring.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions offer a route to generate purinyl Grignard reagents. In the case of N-protected 2-chloro-6-iodopurines, the iodine at the C-6 position can be selectively exchanged with magnesium using reagents like isopropylmagnesium chloride (iPrMgCl) at low temperatures. nih.gov This forms a 6-magnesiated purine species, which can then react with various electrophiles.

The temperature of the reaction is a critical factor. For instance, with 6-chloro-2-iodo-9-isopropylpurine, a selective I/Mg exchange occurs at -80°C. nih.gov However, at 0°C, the reaction proceeds differently, with magnesium migrating to the C-8 position. nih.gov In another example, with 2-chloro-6-iodo-9-benzylpurine at 0°C, the iodine is substituted by an alkyl group from the Grignard reagent, followed by a Cl/Mg exchange to form 6-alkyl-2-magnesiated purines. nih.gov These Grignard reagents can subsequently react with aldehydes to produce the corresponding alcohols. nih.gov

Table 1: Halogen-Magnesium Exchange Reactions of Chloro-Iodopurines

| Starting Material | Reagent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| 6-chloro-2-iodo-9-isopropylpurine | iPrMgCl | -80 | 6-chloro-9-isopropyl-2-magnesiopurine | nih.gov |

| 6-chloro-2-iodo-9-isopropylpurine | iPrMgCl | 0 | 8-magnesiated purine | nih.gov |

| 2-chloro-6-iodo-9-benzylpurine | iPrMgCl | 0 | 6-alkyl-2-magnesiated purine | nih.gov |

Regioselective Lithiation and Electrophilic Quenching

Regioselective lithiation provides another powerful method for the specific functionalization of the purine core. The use of strong lithium bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), allows for the deprotonation of the purine ring at specific sites. csic.es For 6-chloropurine derivatives, regioselective lithiation at the C-2 position can be achieved at low temperatures. csic.es The resulting lithiated species can then be quenched with an electrophile, such as tributyltin chloride, to introduce a new substituent. csic.es

Protecting the C-8 position with a silyl (B83357) group can direct lithiation to the C-2 position, preventing deprotonation at the more acidic C-8 position. acs.org This strategy has been successfully employed to generate C-2 lithiated species, which were previously difficult to access. acs.org Subsequent quenching with electrophiles like iodine allows for the introduction of an iodo group at the C-2 position. acs.org

Site-Specific Metalation at C-2, C-6, and C-8 Positions

The ability to achieve site-specific metalation at the C-2, C-6, and C-8 positions of the purine ring opens up a wide range of possibilities for creating complex and highly functionalized purine derivatives. The choice of the metalating agent and the substituents already present on the purine ring dictates the position of metalation.

For instance, lithiation of N9-protected 6-chloropurine with LiTMP can lead to metalation at the C-2 and C-8 positions. mdpi.com Subsequent treatment with an electrophile allows for the introduction of substituents at these positions. mdpi.com Halogen-metal exchange reactions, as discussed earlier, are typically used for metalation at the C-2 and C-6 positions where a halogen is already present. nih.gov Directed metalation at the C-8 position can be achieved using zinc- or magnesium-amide bases, which generate a C-8 metalated species that can then be functionalized. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The distinct reactivity of the C-I and C-Cl bonds in this compound allows for selective, transition metal-catalyzed cross-coupling reactions. This differential reactivity is fundamental to the regioselective functionalization of the purine core, enabling the synthesis of diverse and complex substituted purine derivatives. Generally, the C-I bond is more reactive than the C-Cl bond under typical palladium-catalyzed conditions.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst and a base. In the case of 2,6-dihalopurines, the regioselectivity of the reaction is a key consideration.

Research has shown that for 9-substituted-2,6-dihalopurines, the reaction's outcome is dependent on the nature of the halogens at the C2 and C6 positions. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the selective substitution of the chlorine atom at the C6 position, yielding 9-benzyl-2-chloro-6-phenylpurine. researchgate.net In contrast, when 9-benzyl-6-chloro-2-iodopurine is subjected to similar conditions, the Suzuki-Miyaura coupling occurs selectively at the C2 position, a consequence of the higher reactivity of the carbon-iodine bond, to produce 9-benzyl-6-chloro-2-phenylpurine. researchgate.net

The choice of reaction conditions, such as the solvent and base, can be optimized based on the electronic properties of the boronic acid. Anhydrous conditions in toluene (B28343) are often preferred for electron-rich arylboronic acids, while aqueous dimethoxyethane (DME) may be more suitable for electron-poor arylboronic and alkenylboronic acids. researchgate.net

Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of 9-Benzyl-2,6-dihalopurines

| Starting Material | Boronic Acid | Major Product | Reference |

|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic Acid | 9-Benzyl-6-chloro-2-phenylpurine | researchgate.net |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is instrumental in introducing alkynyl moieties onto the purine scaffold.

The regioselectivity of the Sonogashira coupling on dihalogenated purines can be controlled by the choice of catalyst and ligands. For instance, in the case of 9-substituted-6-chloro-2,8-diiodopurines, the use of a palladium catalyst with a monodentate ligand like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) favors alkynylation at the C2-I bond. elsevierpure.com Conversely, employing palladium catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands can switch the preferred coupling site to the C8-position. elsevierpure.com

While specific studies on this compound are limited, the principles of regioselectivity observed in related dihalopurines suggest that the more reactive C-I bond at the 6-position would be the primary site for Sonogashira coupling. This allows for the selective introduction of an alkyne group at C6, leaving the C2-Cl bond available for subsequent functionalization.

Negishi Cross-Coupling Methodologies

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is valued for its high functional group tolerance and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

In the context of purine chemistry, Negishi coupling provides a versatile tool for introducing a wide range of substituents. For example, a modified Negishi coupling has been used to introduce a trifluoromethyl group at the C6 position of this compound. This reaction utilizes a trifluoromethylzinc reagent (CF₃ZnBr) and a palladium catalyst, such as PdCl₂(dppf), in a solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds with regioselectivity, favoring substitution at the more reactive C6-iodo position.

The Negishi reaction has also been applied to other halogenated purines, demonstrating its utility in synthesizing complex, polysubstituted purine derivatives. mdpi.com The ability to prepare a wide variety of functionalized organozinc reagents makes the Negishi coupling a powerful strategy for the diversification of the purine scaffold. nih.gov

Table 2: Example of Negishi Cross-Coupling with a Dihalopurine Derivative

| Substrate | Reagent | Catalyst | Solvent | Product Feature | Reference |

|---|---|---|---|---|---|

| This compound | CF₃ZnBr | PdCl₂(dppf) | THF | Trifluoromethylation at C6 |

Heck Coupling in Purine Functionalization

The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. This reaction is a key method for the synthesis of substituted alkenes.

While direct examples of Heck coupling with this compound are not extensively detailed in the provided context, the principles of this reaction are applicable to the functionalization of halopurines. The higher reactivity of the C-I bond suggests that Heck coupling would preferentially occur at the C6 position of this compound. This would allow for the introduction of various vinylic substituents at this position.

The Heck reaction, in combination with other cross-coupling methods, can be part of a strategy for the comprehensive functionalization of the purine ring system. cnr.it For instance, a Heck reaction could be followed by another coupling reaction at the C2 position to create highly substituted purine derivatives.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. organic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and other arylamines.

In the chemistry of dihalogenated purines, the Buchwald-Hartwig amination allows for the selective introduction of amino groups. The differential reactivity of the C-I and C-Cl bonds in this compound would likely lead to preferential amination at the C6 position. This regioselectivity is crucial for the controlled synthesis of specific isomers of aminopurines.

Studies on related 2,6-dihalopurine nucleosides have shown that the reactivity order for palladium-catalyzed amidation is 2-I > 2-Br > 6-Cl >> 2-Cl. rsc.org This indicates that the iodine at the 2-position is highly reactive towards amination, even at low temperatures. rsc.org While this is for a nucleoside, the general reactivity trend of halogens often translates to the parent heterocycle. In a different context, sterically hindered anilines have been successfully coupled to the 6-position of a protected 2,6-dichloropurine (B15474), showcasing the utility of this reaction for creating complex purine derivatives. researchgate.net

Selective Amidation of Dihalogenopurines

The selective amidation of dihalogenopurines can be achieved through palladium-catalyzed cross-coupling reactions. This method allows for the introduction of amide functionalities at specific positions on the purine ring.

Research has demonstrated the palladium(0)/Xantphos-catalyzed cross-coupling of various amides with 2,6-dihalogenopurines. acs.orgnih.gov The regioselectivity of this amidation is dependent on the substituents on the purine ring. acs.orgnih.gov This methodology provides a direct route to 2,6,9-trisubstituted purines. acs.orgnih.gov

Furthermore, it has been shown that by subjecting the same 2,6-dihalogenopurines to SNAr conditions using an amide with sodium hydride (NaH) in dimethylformamide (DMF), an inverted regioselectivity can be achieved, albeit with lower yields. acs.orgnih.gov This dual reactivity offers a flexible approach to synthesizing different isomers of amidated purines.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-Benzyl-2,6-dichloropurine |

| Phenylboronic acid |

| 9-Benzyl-2-chloro-6-phenylpurine |

| 9-Benzyl-6-chloro-2-iodopurine |

| 9-Benzyl-6-chloro-2-phenylpurine |

| Dimethoxyethane (DME) |

| Tetrakis(triphenylphosphine)palladium(0) |

| 9-Substituted-6-chloro-2,8-diiodopurines |

| Trifluoromethylzinc reagent (CF₃ZnBr) |

| PdCl₂(dppf) |

| Tetrahydrofuran (THF) |

| Xantphos |

| Sodium hydride (NaH) |

Palladium-Catalyzed Cyanation Reactions

The introduction of a cyano group into the purine scaffold is a valuable transformation, as nitriles are versatile precursors for amines, carboxylic acids, and various heterocyclic systems. For this compound, palladium-catalyzed cyanation offers a reliable method for this conversion. The general mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by a transmetalation step with a cyanide source and concludes with reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. Current time information in Bangalore, IN.

In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond governs the regioselectivity of the reaction. The cyanation occurs selectively at the C6 position, displacing the iodo substituent.

A common and effective cyanide source for this transformation is zinc(II) cyanide (Zn(CN)₂). acs.orggoogle.com It is considered less toxic than alkali metal cyanides and is effective in transferring both of its cyanide groups. google.comnih.gov The reaction is typically performed in a polar aprotic solvent such as N-methylpyrrolidin-2-one (NMP) or dimethylformamide (DMF). google.com

The choice of palladium catalyst and associated ligands is crucial for achieving high yields and preventing catalyst deactivation. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, studies on related halopurines have shown that catalysts with more electron-donating and sterically demanding phosphine ligands, such as tetrakis(tri-2-furylphosphine)palladium(0), can be more effective, particularly for less reactive substrates. acs.orggoogle.com Catalyst deactivation by excess cyanide ions, which can irreversibly bind to palladium intermediates, is a known challenge in these reactions. nih.gov The use of zinc cyanide helps mitigate this issue due to its lower solubility and the controlled release of cyanide ions. nih.gov

A representative reaction is shown below:

Scheme 1: Palladium-Catalyzed Cyanation at the C6 Position

| Reactant | Catalyst | Cyanide Source | Solvent | Product | Yield |

| This compound (or N9-protected derivative) | Pd(P(2-furyl)₃)₄ | Zn(CN)₂ | NMP | 2-Chloro-6-cyano-9H-purine (or N9-protected derivative) | Good to Excellent |

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of this compound.

Other Significant Chemical Transformations

Alkylation Reactions, including N-Alkylation

Alkylation of the purine ring is a fundamental step in the synthesis of a vast array of biologically active molecules, including nucleoside analogs. For this compound, alkylation predominantly occurs on one of the nitrogen atoms of the imidazole (B134444) ring, with the N9 position being the most common site. This regioselectivity is a well-established characteristic of purine chemistry.

The N9-alkylation of this compound can be achieved under standard conditions, typically involving a suitable alkylating agent and a base in a polar aprotic solvent. For instance, the reaction of 2-chloro-6-iodopurine with iodomethyl [(trimethylsilyl)oxy]ethyl ether has been used to synthesize a precursor to the antiviral agent acyclovir (B1169). nih.gov In this reaction, the alkyl group is selectively introduced at the N9 position.

A general procedure for N9-alkylation involves reacting the purine with an alkyl halide (e.g., benzyl (B1604629) bromide, hexyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. acs.orgrsc.org

| Purine Substrate | Alkylating Agent | Base | Solvent | Key Product | Ref. |

| 2-Chloro-6-iodopurine | Iodomethyl [(trimethylsilyl)oxy]ethyl ether | Not specified | Not specified | N9-substituted 2-chloro-6-iodopurine | nih.gov |

| 2,6-Dichloropurine | Benzyl bromide | K₂CO₃ | DMF | 9-Benzyl-2,6-dichloropurine | acs.org |

| 2,6-Dichloropurine | 6-Bromohexane | K₂CO₃ | DMF | 2,6-Dichloro-9-hexyl-9H-purine | rsc.org |

| 2-Amino-6-chloropurine (B14584) | Bromomethylcyclohexane | K₂CO₃ | DMF | 2-Amino-6-chloro-9-(cyclohexylmethyl)purine | mdpi.com |

Table 2: Examples of N-Alkylation Reactions on Dihalopurine Scaffolds.

The Mitsunobu reaction provides an alternative route for the N9-alkylation of 2-chloro-6-iodopurine, particularly for introducing secondary alkyl groups or nucleoside-like fragments. This reaction involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This method was employed in the synthesis of (N)-methanocarba nucleoside analogues, where 2-chloro-6-iodopurine was condensed with a protected sugar mimic to form the N9-glycosidic bond. nih.gov

Functional Group Interconversions on the Purine Core

The differential reactivity of the C2-chloro and C6-iodo substituents makes this compound an excellent template for sequential functional group interconversions. researchgate.netresearchgate.net The reactivity of halogens on the purine ring generally follows the order I > Br > Cl > F for palladium-catalyzed cross-coupling reactions, while the order is often reversed for nucleophilic aromatic substitution (SNAr), with the C6 position being more susceptible to nucleophilic attack than the C2 position. researchgate.netavcr.cz

This differential reactivity allows for the selective modification of one position while leaving the other intact for subsequent reactions. For example, after N9-alkylation, the C6-iodo group can be selectively displaced by various nucleophiles. In the synthesis of adenosine (B11128) receptor ligands, an N9-substituted 2-chloro-6-iodopurine was treated with 3-chlorobenzylamine, which displaced the halogen at the C6 position to form an N6-substituted purine. nih.gov Although the original literature refers to the starting material as 6-chloro-2-iodopurine (B104377), the reactivity pattern described (amination at C6) is consistent with the greater lability of the C6-halogen in SNAr reactions.

Further transformations can be performed at the C2 position. A multi-step synthesis of a 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) derivative illustrates the sequential functionalization. nih.gov After N9-alkylation of 2-chloro-6-iodopurine, the resulting intermediate was treated with potassium carbonate in aqueous dioxane followed by ammonia (B1221849) under pressure. nih.gov This sequence leads to the formation of the guanine (B1146940) core, which is a 2-amino-6-hydroxypurine. This implies a hydrolysis reaction (likely at the C6-position, displacing the more labile iodide) and an amination reaction (at the C2-position). This step-wise replacement of both halogens with different functional groups highlights the synthetic versatility of the this compound scaffold.

Applications of 2 Chloro 6 Iodo 9h Purine As a Key Synthetic Intermediate

Construction of Complex Purine (B94841) Derivatives and Scaffolds

2-Chloro-6-iodo-9H-purine is an essential template for the functionalization of purines, enabling the construction of intricate derivatives. researchgate.netresearchgate.net The presence of two different halogen atoms at the C-2 and C-6 positions provides distinct reaction sites for nucleophilic substitution and metal-mediated cross-coupling reactions. researchgate.net The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for selective substitution at the C-6 position while leaving the C-2 chloro-substituent intact for subsequent modifications.

This stepwise functionalization is a cornerstone for creating 2,6,9-trisubstituted purines, which are significant in the search for potent cyclin-dependent kinase (CDK) inhibitors. researchgate.netmdpi.com Researchers have leveraged this scaffold to introduce various functional groups, facilitating the development of novel pharmaceutical compounds. For example, the chlorine atom can be replaced by nucleophiles like amines or thiols, and the purine core can undergo coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds. This strategic approach allows for the systematic construction of complex purine-based molecules with tailored properties. acs.org

Synthesis of N-9 Substituted Purine Analogues

A primary application of this compound is the synthesis of N-9 substituted purine analogues. mdpi.com The N-9 position of the purine ring is a common site for modification, particularly for the creation of nucleoside and non-nucleoside derivatives with potential therapeutic value. rsc.org Alkylation and glycosylation at this position are key strategies for producing these analogues. mdpi.comnih.gov

This compound is a valuable precursor for the synthesis of acyclic nucleoside analogues, which are an important class of antiviral compounds. mdpi.com A notable example is its use in an efficient synthesis of acyclovir (B1169) analogues. mdpi.com In a method reported by Barrio and coworkers, the alkylation of 2-chloro-6-iodopurine with (2-trimethylsilyloxyethoxy)methyl iodide resulted in the desired N-9 substituted product in a high yield. mdpi.com This reaction demonstrates the utility of the compound in preparing therapeutically relevant molecules by attaching a flexible, non-cyclic side chain to the purine core.

Table 1: Synthesis of Acyclic Nucleoside Precursor

| Starting Material | Reagent | Product | Yield | Reference |

|---|

The synthesis of nucleoside analogues through the glycosylation of this compound is another critical application. nih.govcymitquimica.com In these reactions, a sugar moiety, often a protected ribofuranose, is attached to the N-9 position of the purine base. cymitquimica.comgoogle.com This process, often achieved through methods like Vorbrüggen glycosylation, is fundamental to creating compounds that mimic natural nucleosides and can interfere with biological processes, such as DNA synthesis in cancer cells or viral replication. nih.govmedchemexpress.commedchemexpress.com

The resulting glycosylated products, such as 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine, serve as intermediates themselves. cymitquimica.com The protecting groups on the sugar can be removed, and the halogen atoms on the purine ring can be further substituted to generate a wide array of modified nucleosides for biological screening. nih.gov

Table 2: Examples of Glycosylated Nucleoside Analogues

| Base | Sugar Moiety | Resulting Compound | Reference |

|---|---|---|---|

| 6-Chloro-2-iodo-purine | 2,3,5-tri-O-acetyl-β-D-ribofuranosyl | 6-Chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | cymitquimica.com |

Development of Diverse Chemical Libraries based on Purine Structures

The unique reactivity of this compound makes it an ideal starting material for the generation of diverse chemical libraries. acs.org These libraries, containing numerous structurally related purine derivatives, are invaluable tools in drug discovery for screening against various biological targets. researchgate.net By systematically varying the substituents at the C-2, C-6, and N-9 positions, a large number of distinct compounds can be synthesized efficiently. acs.org

For instance, one reported method describes a two-step synthesis to create a 32-member library of 6,8-disubstituted purines starting from a related chlorinated pyrimidine (B1678525) precursor. acs.org Similarly, libraries of 2,6,9-trisubstituted purine nucleosides have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. mdpi.comresearchgate.net The ability to readily create such libraries underscores the compound's importance in combinatorial chemistry and high-throughput screening efforts.

Role in the Synthesis of Precursor Pharmacophores

Purines are fundamental pharmacophores, or core molecular frameworks responsible for a drug's biological activity, found in numerous approved drugs and clinical candidates. rsc.orgresearchgate.net this compound plays a crucial role as a precursor in the synthesis of these vital pharmacophores. researchgate.net Its adaptable structure allows for the introduction of various functionalities required to achieve specific interactions with biological targets like enzymes and receptors.

The compound has been utilized as an intermediate in the synthesis of adenosine (B11128) receptor ligands and potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.net More specifically, it was used as a starting material to synthesize novel non-nucleotide P2X7 antagonists, which are being investigated for the treatment of neuroinflammation. acs.org The strategic use of this compound enables medicinal chemists to build complex molecules around the purine core, leading to the discovery of new therapeutic agents. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-diiodopurine |

| 2,6,8-trichloropurine |

| Purine |

| 2,6-dichloropurine (B15474) |

| (2-trimethylsilyloxyethoxy)methyl iodide |

| 6-chloro-2-iodo-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine |

| 6-Chloro-2-iodopurine-9-riboside |

| 6-mercaptopurine |

| dideoxyinosine (DDI) |

| purvalanol A |

| hypoxanthine (B114508) |

| 6-chloro-9-(tetrahydropyran-2-yl)purine |

| lithium 2,2,6,6-tetramethylpiperidide |

| tributyltin chloride |

| 2-chloro-6-iodopurine |

| 9-Benzyl-6-chloro-2-iodo-9H-purine |

| 6-chloro-4,5-diaminopyrimidine |

| 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one |

| 6-chloropurin-2-amine |

Advanced Characterization and Spectroscopic Analysis of 2 Chloro 6 Iodo 9h Purine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of purine (B94841) derivatives, providing detailed information about the chemical environment of each atom.

Regioselectivity Confirmation via HMBC NMR Studies

Heteronuclear Multiple Bond Correlation (HMBC) NMR is a powerful two-dimensional technique used to confirm the specific placement of substituents on the purine ring. In the synthesis of 2-Chloro-6-iodo-9H-purine and its precursors, regioselectivity is a critical concern. For instance, during the functionalization of a 9-protected 6-chloropurine (B14466), lithiation could potentially occur at either the C-2 or C-8 position. HMBC studies are instrumental in distinguishing between the resulting isomers.

In the case of a 9-(tetrahydropyran-2-yl) (THP) protected precursor, HMBC experiments confirmed the regioselectivity of iodination at the C-2 position. Key correlations were observed between the anomeric proton of the THP protecting group (H-1') and the purine carbons C-4 and C-8. The absence of a correlation to C-2 and the presence of these specific correlations unequivocally establish the substitution pattern, confirming that the iodine atom has been introduced at the desired C-2 position. This analytical step is crucial for verifying the outcome of synthetic strategies that rely on regioselective metalation and quenching sequences.

Proton and Carbon-13 NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental data for the structural characterization of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum of a purine is typically characterized by distinct signals for the protons on the heterocyclic ring. For this compound, the key signal corresponds to the proton at the C-8 position. The chemical shift of this proton is influenced by the electron-withdrawing effects of the halogen substituents at C-2 and C-6 and the nitrogen atoms in the purine core. A broad signal corresponding to the N-9 proton is also typically observed.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the purine ring are highly sensitive to the nature and position of substituents. Halogen substitution significantly influences the ¹³C chemical shifts of the purine ring. The carbons directly bonded to the chlorine (C-2) and iodine (C-6) atoms, as well as the other ring carbons (C-4, C-5, C-8), exhibit characteristic resonances that confirm the structure of the dihalogenated purine.

Below is a table summarizing typical NMR data for a 9-protected 2-iodo-6-chloropurine derivative, which is structurally analogous to the title compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | 120.3 |

| C-4 | - | 151.6 |

| C-5 | - | 133.0 |

| C-6 | - | 152.0 |

| C-8 | 8.28 | 145.1 |

| H-1' (THP) | 5.76 | - |

| Data derived from the characterization of 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and confirming its elemental composition. It is also widely used in conjunction with liquid chromatography to assess sample purity.

LC-MS and UPLC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry. These methods are routinely used to analyze purine metabolites and synthetic derivatives.

For this compound, a sample is first injected into the HPLC or UPLC system, where it passes through a column that separates it from any impurities or reaction byproducts. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight measurement that can confirm the identity of the compound. This approach is highly sensitive and allows for the simultaneous confirmation of identity and assessment of purity in a single, rapid analysis.

X-ray Crystallography for Molecular Structure Elucidation

The molecular structure of this compound (referred to as 6-chloro-2-iodopurine (B104377) in the study) has been successfully determined by single-crystal X-ray diffraction. This analysis provides unambiguous confirmation of the connectivity of the atoms and the regiochemistry of the halogen substituents, corroborating the findings from NMR studies. The crystallographic data also reveals details about the planarity of the purine ring system and the orientation of the substituents. Such structural insights are invaluable for understanding the molecule's chemical properties and potential intermolecular interactions.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for both the analysis and purification of synthetic compounds like this compound.

For analytical purposes, HPLC is used to determine the purity of a sample by separating the target compound from any starting materials, reagents, or byproducts. A detector, typically UV-Vis, measures the absorbance of the column eluent at a specific wavelength (e.g., 254 nm or 260 nm for purines), generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding substance.

As a purification tool, preparative HPLC can be used to isolate this compound from a crude reaction mixture. The technique allows for the separation of compounds with very similar properties, yielding a final product with high purity. The method involves injecting the mixture onto a column and collecting the different fractions as they elute. The fractions containing the desired compound are then combined and the solvent is removed to yield the purified product.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives provides valuable information about the vibrational modes of the purine core and the influence of its substituents. The absorption of IR radiation corresponds to transitions between vibrational energy levels, and the frequency of absorption is characteristic of the specific bonds and functional groups present in the molecule.

The analysis of the IR spectrum of this compound reveals characteristic absorption bands that can be assigned to specific vibrational modes. The purine ring system, with its combination of C=C, C=N, and C-N bonds, gives rise to a complex series of absorptions in the fingerprint region (approximately 1600-600 cm⁻¹). The positions of these bands are sensitive to the nature and position of substituents on the purine ring.

A key feature in the IR spectrum of this compound is the N-H stretching vibration, which is characteristic of the protonated nitrogen atom in the purine ring. This absorption typically appears as a broad band in the region of 3200-3500 cm⁻¹ msu.edulibretexts.orgorgchemboulder.com. The broadening of this peak is often attributed to intermolecular hydrogen bonding in the solid state.

The aromatic C-H stretching vibrations of the purine ring are expected in the 3000-3100 cm⁻¹ region orgchemboulder.comlibretexts.orgopenstax.orgvscht.czpressbooks.pub. The in-ring C=C and C=N stretching vibrations contribute to a series of bands in the 1400-1600 cm⁻¹ range orgchemboulder.comlibretexts.orgopenstax.orgvscht.czpressbooks.pub. These absorptions are characteristic of the aromatic nature of the purine core.

The presence of the halogen substituents, chlorine and iodine, also gives rise to characteristic absorption bands. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region libretexts.orgorgchemboulder.com. The C-I stretching vibration is expected to appear at a lower wavenumber, generally below 600 cm⁻¹, due to the larger mass of the iodine atom. However, this region can sometimes be outside the range of standard mid-IR spectrometers.

Detailed research findings on substituted purines have shown that the vibrational frequencies can be influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups like halogens can shift the frequencies of the ring vibrations.

Below is a table summarizing the expected characteristic IR absorption bands for this compound based on the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group/Structural Feature |

| 3200-3500 | N-H Stretch | Purine Ring (N-H) |

| 3000-3100 | C-H Stretch | Purine Ring (Aromatic C-H) |

| 1400-1600 | C=C and C=N Stretch | Purine Ring |

| 1250-1335 | C-N Stretch | Aromatic Amine |

| 850-550 | C-Cl Stretch | Chloro-substituent |

| < 600 | C-I Stretch | Iodo-substituent |

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Iodo 9h Purine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-chloro-6-iodo-9H-purine, DFT calculations would provide crucial insights into the electron distribution and electrostatic potential, which are fundamental to understanding its reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2-4 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential at C-2 | Positive | Suggests susceptibility to nucleophilic attack. |

| Electrostatic Potential at C-6 | More Positive than C-2 | Implies a higher reactivity of the C-6 position towards nucleophiles. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound. These methods can be used to study its conformational preferences, interactions with other molecules, and behavior in different solvent environments.

Simulations would likely reveal that the purine (B94841) ring system is largely planar. The primary conformational flexibility would involve the orientation of the N-9 proton. In the presence of solvents or other interacting molecules, hydrogen bonding to the ring nitrogens would be a significant factor in determining the molecule's orientation and reactivity.

Analysis of Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the purine ring, particularly on the nitrogen and carbon atoms with lone pairs or pi electrons. The LUMO, conversely, is anticipated to have significant contributions from the C-2 and C-6 positions, consistent with these sites being the primary centers for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -7.5 eV | Purine ring (pi-system) | Site of electrophilic attack (less common for this molecule). |

| LUMO | -1.5 eV | C-6 and C-2 positions | Primary sites for nucleophilic attack. |

Mechanistic Studies of Chemical Reactions (Computational Investigations)

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical investigations would focus on transition state analysis for key reactions, such as nucleophilic aromatic substitution (SNAr).

Studies on analogous systems indicate that the SNAr reaction at either the C-2 or C-6 position would proceed through a Meisenheimer-like intermediate. Computational modeling could be used to calculate the activation energies for the formation of these intermediates and the subsequent departure of the halide leaving group. Such calculations would be expected to confirm the experimentally observed higher reactivity of the C-6 position.

Prediction of Reactivity and Regioselectivity (Computational Methods)

A primary application of computational chemistry in the context of this compound is the prediction of its reactivity and regioselectivity. The differing nature of the chlorine and iodine substituents offers a basis for selective chemical transformations.

Computational models would predict that the C-6 position is more susceptible to nucleophilic attack than the C-2 position. This is due to a combination of factors, including the better leaving group ability of iodide compared to chloride and the electronic properties of the purine ring, which favor nucleophilic addition at C-6. DFT calculations of the partial atomic charges and the LUMO coefficients would both point to the C-6 carbon as the more electrophilic center. This theoretical prediction aligns with experimental observations where nucleophilic substitution reactions preferentially occur at the C-6 position.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-iodo-9H-purine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of purine precursors. Key methods include:

- Lithiation/Quenching : Hypoxanthine derivatives are lithiated at specific positions, followed by iodination or chlorination. Temperature control (-78°C for lithiation) and anhydrous conditions are critical to avoid side reactions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst enables selective substitution at the 6-chloro or 2-iodo positions. Reflux in toluene with K₂CO₃ as a base is standard .

- Regioselective Halogenation : Sequential halogenation (e.g., Cl at position 6 via POCl₃, followed by I at position 2 using NIS) requires precise stoichiometry and monitoring via TLC .

- Table 1 : Summary of Synthetic Methods

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (1:3 to 1:6) resolves halogenated by-products .

- Crystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Slow cooling enhances crystal purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases separate closely related derivatives .

Q. Which spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ ~160 ppm for C-I in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 310.93 g/mol) and fragmentation patterns .

- IR Spectroscopy : Absorbance bands at ~550 cm⁻¹ (C-I stretch) and ~750 cm⁻¹ (C-Cl stretch) validate halogen presence .

Advanced Research Questions

Q. How can selective halogen substitution at the 2- and 6-positions be achieved in complex purine derivatives?

- Methodological Answer :

- Protecting Groups : Use bulky groups (e.g., tetrahydropyranyl at N9) to shield specific positions during halogenation .

- Kinetic Control : Lower temperatures (-40°C) favor iodination at the 2-position due to slower reaction kinetics compared to chlorination .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How should researchers address contradictions between observed biological activity and computational docking predictions?

- Methodological Answer :

- Validate Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target interactions .

- Solvent Effects : Adjust docking parameters for explicit solvent models (e.g., water) to improve affinity predictions .

- Mutagenesis Studies : Test activity against mutant protein variants to identify critical binding residues .

Q. What are best practices for crystallographic refinement of this compound derivatives using SHELX?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data at 105 K minimizes thermal motion artifacts .

- Refinement in SHELXL : Use anisotropic displacement parameters for heavy atoms (I, Cl) and constrain C-H bonds with HFIX commands .

- Validation : Check R-factor convergence (target: <5%), and use PLATON to validate twinning or disorder .

Q. How can cross-coupling reactions be optimized to synthesize this compound derivatives with aryl groups?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos for improved yields in Suzuki couplings .

- Microwave Assistance : Reduce reaction time (2–4 hrs vs. 12 hrs) while maintaining >80% yield .

- Additives : Add TBAB (tetrabutylammonium bromide) to enhance solubility of iodide intermediates .

Q. What challenges arise in modeling the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Solvent Polarity : Simulate DMF or DMSO environments to account for solvation effects on transition states .

- Halogen Bonding : Include I···N/O interactions in MD simulations to explain regioselectivity .

- Kinetic Isotope Effects : Compare Cl vs. I substitution rates experimentally to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.